2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a complex organic compound that features an indole ring system, which is a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is to start with 1-methyl-1H-indole and perform a series of reactions to introduce the ethoxy and hydroxyethyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the indole ring or the benzamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various indole derivatives, hydroxylated compounds, and substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interaction of indole derivatives with biological targets. It may also have potential as a lead compound for drug development.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active indole derivatives suggests it could be useful in treating various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: : Another indole derivative with anti-inflammatory properties.
Sumatriptan: : A triptan used for the treatment of migraines, also containing an indole ring.
Ibuprofen: : A nonsteroidal anti-inflammatory drug (NSAID) with a different core structure but similar applications.
Uniqueness
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is unique due to its specific combination of functional groups and the presence of the ethoxy and hydroxyethyl substituents on the indole ring. This combination can lead to distinct biological activities and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-12,18,23H,3,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWOMRDVJWVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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